molecular formula C6H4Cl3N B140166 2,4,5-Trichloroaniline CAS No. 636-30-6

2,4,5-Trichloroaniline

Cat. No. B140166
CAS RN: 636-30-6
M. Wt: 196.5 g/mol
InChI Key: GUMCAKKKNKYFEB-UHFFFAOYSA-N
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Description

2,4,5-Trichloroaniline is a chlorinated aniline derivative, which is a type of chemical compound that has wide applications in the synthesis of dyes, pigments, and other industrial chemicals. Although the provided papers do not directly discuss 2,4,5-Trichloroaniline, they do provide insights into related chloroaniline compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,4,5-Trichloroaniline.

Synthesis Analysis

The synthesis of chloroaniline derivatives often involves multiple steps, including halogenation, nitration, and reduction processes. For instance, N-nitro-2,4,6-Trichloroaniline is synthesized from aniline using acetyl nitrate as a nitrating agent, with the yield being optimized based on reaction temperature, time, and mole ratio of raw materials . Similarly, the synthesis of 2,5-dimethoxy-4-chloroaniline from hydroquinone involves alkylation, chlorination, nitration, and hydrogenation . These methods suggest that the synthesis of 2,4,5-Trichloroaniline would also require careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of chloroaniline derivatives is characterized by the presence of chlorine and amino groups attached to a benzene ring. The position of these substituents can significantly affect the chemical and physical properties of the compound. For example, the crystal structures of related compounds, such as 2-amino-5-chloropyridinium trichloroacetate, show that these molecules can form hydrogen-bonded networks, which could be relevant for the crystalline properties of 2,4,5-Trichloroaniline .

Chemical Reactions Analysis

Chloroaniline derivatives participate in various chemical reactions, often facilitated by catalysis. The paper on the synthesis of trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline describes Pd-catalyzed cross-coupling reactions, which could be applicable to 2,4,5-Trichloroaniline for the introduction of different substituents onto the aromatic ring . Additionally, the reactivity of chloroaniline derivatives with chlorocarboxylic acid chlorides to form amides indicates the potential for 2,4,5-Trichloroaniline to undergo similar acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroaniline derivatives are influenced by the presence of electron-withdrawing chlorine atoms and the electron-donating amino group. These substituents affect the compound's boiling point, melting point, solubility, and reactivity. The high yield and purity achieved in the synthesis of related compounds suggest that 2,4,5-Trichloroaniline could also be isolated with high purity under optimized conditions . The nonlinear optical properties observed in the crystal structures of related compounds also hint at the potential for 2,4,5-Trichloroaniline to exhibit similar properties .

Scientific Research Applications

Spectroscopic Applications

Spectroscopic Analysis and Nonlinear Optical Behavior : 2,4,5-Trichloroaniline (2,4,5-TClA) has been studied for its molecular structure and vibrational spectra using FT-IR, FT-Raman, UV, and NMR spectroscopy. The research detailed how computational methods like Hartree-Fock (HF) and density functional theory (DFT) are used to predict molecular geometry and vibrational frequencies. The study also explored the electronic properties, such as HOMO and LUMO energies, using time-dependent DFT, and highlighted the nonlinear optical (NLO) behavior and microscopic NLO potential of 2,4,5-TClA due to its non-zero first hyperpolarizability values. This suggests potential applications in the field of photonics and electro-optic devices (Govindarajan et al., 2012).

Electrochemical Applications

Electrochemical Oxidation Studies : The electrochemical oxidation of 2,4,5-TClA in acetonitrile solution was investigated. The study outlined the mechanisms of voltammetric oxidation of 2,4,5-TClA and identified the products of oxidation. This research provides valuable insights into the electrochemical behaviors of chloroanilines and their potential applications in chemical synthesis and environmental analysis (Kádár et al., 2001).

Environmental Applications

Adsorption Thermodynamics and Pesticide Sensitivity : Studies have explored the adsorption behavior of 2,4,5-T on surfaces like poly-o-toluidine Zr(IV) phosphate, a nano-composite used as a pesticide-sensitive membrane electrode. Understanding the adsorption thermodynamics and the effectiveness of such composites in adsorbing 2,4,5-T from aqueous solutions can have significant applications in environmental monitoring and in the construction of sensitive pesticide detection systems (Khan & Akhtar, 2011).

Safety And Hazards

2,4,5-Trichloroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCAKKKNKYFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044152
Record name 2,4,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,5-Trichloroaniline

CAS RN

636-30-6
Record name 2,4,5-Trichloroaniline
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Record name 2,4,5-Trichloroaniline
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Record name 636-30-6
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Record name Benzenamine, 2,4,5-trichloro-
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Record name 2,4,5-Trichloroaniline
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Record name 2,4,5-trichloroaniline
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Record name 2,4,5-TRICHLOROANILINE
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Synthesis routes and methods

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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